2-(Hydroxymethyl)-4-methoxyphenol
Overview
Description
2-(Hydroxymethyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a methoxy group (-OCH₃) attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-4-methoxyphenol is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine, thus promoting the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Biochemical Pathways
The compound likely affects the serine metabolic pathway, given its potential interaction with SHMT2 . Changes in this pathway could have downstream effects on cell growth, redox balance, and epigenetic regulation .
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its influence on SHMT2 and the serine metabolic pathway. By potentially altering the activity of SHMT2, it could impact cell growth, redox balance, and epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)-4-methoxyphenol can be synthesized through several methods. One common approach involves the hydroxymethylation of 4-methoxyphenol using formaldehyde in the presence of a base. The reaction typically proceeds as follows:
Reactants: 4-methoxyphenol and formaldehyde
Catalyst: A base such as sodium hydroxide
Solvent: Aqueous medium
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Another method involves the reduction of 2-hydroxy-4-methoxybenzaldehyde using a reducing agent such as sodium borohydride. The reaction conditions are as follows:
Reactants: 2-hydroxy-4-methoxybenzaldehyde and sodium borohydride
Solvent: Anhydrous ethanol
Conditions: The reaction is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes using formaldehyde and appropriate catalysts. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-methoxyphenol
Reduction: this compound alcohol derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
2-(Hydroxymethyl)-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxyphenol: Lacks the hydroxymethyl group, which may influence its chemical properties and applications.
2,5-Bis(hydroxymethyl)furan: Contains two hydroxymethyl groups and a furan ring, offering different reactivity and applications.
Uniqueness
2-(Hydroxymethyl)-4-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONKOTZXAFSAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333079 | |
Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41951-76-2 | |
Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2-(hydroxymethyl)-4-methoxyphenol upon exposure to UV light?
A1: When exposed to UV light, this compound undergoes photodehydration, losing a water molecule (H₂O) to form a reactive intermediate called 4-methoxy-6-methylene-2,4-cyclohexadien-1-one. This reactive intermediate is a type of o-quinone methide. []
Q2: How stable is the o-quinone methide derived from this compound in water?
A2: The o-quinone methide (4-methoxy-6-methylene-2,4-cyclohexadien-1-one) formed from this compound is short-lived in aqueous solutions. It readily reacts with water, adding it across its reactive double bond, to regenerate the starting compound this compound. This reaction is relatively fast, with a lifetime of 7.8 milliseconds at 25°C. Interestingly, both acids and bases can accelerate this hydration reaction. []
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